molecular formula C17H12ClN3O2 B12491069 1-(2-chlorobenzoyl)-N-phenylpyrazole-3-carboxamide

1-(2-chlorobenzoyl)-N-phenylpyrazole-3-carboxamide

Cat. No.: B12491069
M. Wt: 325.7 g/mol
InChI Key: YUUQESQLGBFGFM-UHFFFAOYSA-N
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Description

1-(2-chlorobenzoyl)-N-phenylpyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorobenzoyl group attached to the pyrazole ring, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzoyl)-N-phenylpyrazole-3-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with N-phenylpyrazole-3-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzoyl)-N-phenylpyrazole-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(2-chlorobenzoyl)-N-phenylpyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-N-phenylpyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-chlorobenzoyl)-N-phenylpyrazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-chlorobenzoyl)indoles: These compounds also contain a chlorobenzoyl group and exhibit similar chemical reactivity.

    Benzoylphenylureas: These compounds share structural similarities and are used in similar applications.

    Substituted pyrazoles: Various substituted pyrazoles have been studied for their biological activities and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H12ClN3O2

Molecular Weight

325.7 g/mol

IUPAC Name

1-(2-chlorobenzoyl)-N-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C17H12ClN3O2/c18-14-9-5-4-8-13(14)17(23)21-11-10-15(20-21)16(22)19-12-6-2-1-3-7-12/h1-11H,(H,19,22)

InChI Key

YUUQESQLGBFGFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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